trans-1,2-Bis(tributylstannyl)ethene

Stille coupling Stereoselective synthesis Vinylstannane

trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7) is a symmetrical, trans-configured (E)-vinylstannane that functions as a dual transmetalation handle in palladium-catalyzed Stille cross-coupling reactions. This organotin reagent is a colorless to pale yellow liquid with a density of 1.132 g/mL at 25 °C and a refractive index of 1.502, supplied commercially at purities ranging from ≥95% to >98.0% (W).

Molecular Formula C26H56Sn2
Molecular Weight 606.1 g/mol
CAS No. 14275-61-7
Cat. No. B076539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Bis(tributylstannyl)ethene
CAS14275-61-7
Molecular FormulaC26H56Sn2
Molecular Weight606.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
InChIKeyVNKOWRBFAJTPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7) – A Strategic Vinylstannane Building Block for Palladium-Catalyzed Coupling and Precision Polymer Synthesis


trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7) is a symmetrical, trans-configured (E)-vinylstannane that functions as a dual transmetalation handle in palladium-catalyzed Stille cross-coupling reactions . This organotin reagent is a colorless to pale yellow liquid with a density of 1.132 g/mL at 25 °C and a refractive index of 1.502, supplied commercially at purities ranging from ≥95% to >98.0% (W) . It is a cornerstone monomer in the synthesis of poly(arylenevinylene) polymers for optoelectronic applications and a stereospecific precursor to (E)-vinylstannanes and conjugated polyenes .

Critical Procurement Differentiator: Why trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7) Cannot Be Arbitrarily Replaced by Other Vinylstannanes or Organotin Reagents


Substituting trans-1,2-bis(tributylstannyl)ethene with a generic vinylstannane or a different organotin reagent is not a trivial decision. The trans (E) geometry is critical for preserving stereochemical integrity during Stille coupling, ensuring the exclusive formation of (E)-configured products, a fidelity that cis-analogs or alkylstannanes cannot guarantee . Furthermore, the compound's symmetrical, dual-stannyl architecture is essential for iterative coupling sequences and polymerizations; replacing it with a mono-stannyl reagent, such as tributyl(vinyl)tin, would truncate the synthetic sequence and drastically alter product properties [1]. Therefore, procurement decisions must be based on specific, quantifiable performance metrics rather than generic in-class assumptions.

Quantitative Evidence Guide for trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7): Head-to-Head Performance Metrics Against Closest Analogs


Stereospecificity in Stille Coupling: Exclusive (E)-Product Formation vs. cis-Analog Mixtures

In palladium-catalyzed Stille cross-coupling, trans-1,2-bis(tributylstannyl)ethene exclusively retains the trans (E) geometry in the resulting products, as demonstrated in the synthesis of conjugated trienoic acids . The cis analog (Z)-1,2-bis(tributylstannyl)ethene would predictably lead to (Z)-configured products or isomeric mixtures, which are detrimental to the optoelectronic properties of conjugated polymers and the biological activity of polyenes [1]. This stereospecificity is a direct consequence of the concerted, retention-of-configuration transmetalation step in the Stille catalytic cycle [2].

Stille coupling Stereoselective synthesis Vinylstannane

Polymerization Efficiency: trans-Reagent Enables Direct Poly(arylenevinylene) Synthesis vs. Multi-Step Alternative Routes

Trans-1,2-bis(tributylstannyl)ethene is the direct, stoichiometric partner for 2,5-dialkoxy-1,4-diiodobenzene in Stille polycondensation, yielding soluble poly(2,5-dialkoxy-1,4-phenylenevinylene) with number-average molecular weights (Mn) of 2061–2544 and weight-average molecular weights (Mw) of 3347–3878, as determined by GPC [1]. In contrast, using a mono-stannyl reagent like tributyl(vinyl)tin would not yield a polymer, and alternative routes (e.g., Gilch or Wessling polymerizations) require harsh conditions, produce ill-defined byproducts, and often result in lower-quality materials .

Poly(phenylenevinylene) Conjugated polymers Stille polymerization

Analytical Purity Specification: >98.0% (W) Assay Provides Higher Assurance for Reproducible Coupling Yields vs. Lower Purity Grades

Commercially, trans-1,2-bis(tributylstannyl)ethene is available with a certified purity of >98.0% (W) from vendors such as TCI America, whereas other suppliers offer grades as low as 90–95% . While no direct comparative study of coupling yields as a function of purity exists for this specific compound, it is a well-established principle in organometallic chemistry that higher purity minimizes competing side reactions (e.g., homocoupling, dehalogenation) and ensures stoichiometric control in reactions where the stannane is the limiting reagent [1].

Organotin reagent Purity specification Stille coupling

Reactivity in Tin-Lithium Exchange: Superior Yields vs. Z-Isomer in Transmetalation-Dependent Transformations

In tin-lithium exchange reactions, trans-1,2-bis(tributylstannyl)ethene undergoes quantitative mono-transmetalation to generate a (E)-β-stannyl vinyl lithium species, which can be trapped with electrophiles. In the synthesis of vinyl sulfones, a 79% yield was reported, though subsequent attempts reproduced only 28–32% yields, suggesting that the transmetalation itself is efficient and that electrophile trapping is the yield-limiting step [1]. In contrast, the double transmetalation of (Z)-1,2-bis(tributylstannyl)ethane for tetratellurafulvalene synthesis gave only a 26% yield, even under optimized conditions [2].

Tin-lithium exchange Vinyl anion equivalent Organolithium

Strategic Procurement and Application Scenarios for trans-1,2-Bis(tributylstannyl)ethene (CAS 14275-61-7) Based on Verified Performance Metrics


Synthesis of All-(E)-Conjugated Polyenes and Retinoids

When constructing all-(E)-conjugated polyene chains—essential for retinoids, carotenoids, and certain natural products—trans-1,2-bis(tributylstannyl)ethene is the reagent of choice. Its exclusive (E)-stereospecificity in Stille coupling ensures that iterative coupling sequences produce only the desired all-(E) isomer, avoiding the formation of (Z)-containing byproducts that are pharmacologically inactive or difficult to separate. This reagent enables a modular, stereocontrolled assembly of complex polyenes that is superior to Wittig or Horner-Wadsworth-Emmons approaches, which often yield mixtures of isomers [1].

Precision Synthesis of Poly(arylenevinylene) (PPV) Polymers for Optoelectronics

For researchers developing organic light-emitting diodes (OLEDs), photovoltaic cells, or field-effect transistors (FETs), the direct Stille polycondensation using trans-1,2-bis(tributylstannyl)ethene and a diiodoarene comonomer provides access to well-defined, soluble PPV derivatives . The molecular weights (Mn = 2061–2544 g/mol; Mw = 3347–3878 g/mol) are suitable for solution processing and film formation, and the method avoids the structural defects common in Gilch polymerization [1]. Procuring the high-purity (>98.0%) grade is critical to prevent chain termination and ensure consistent optoelectronic performance .

Generation of (E)-Vinylstannane Building Blocks for Medicinal Chemistry

In medicinal chemistry, (E)-vinylstannanes are versatile intermediates for late-stage functionalization via Stille coupling. Trans-1,2-bis(tributylstannyl)ethene serves as an atom-economical precursor to mono-functionalized (E)-vinylstannanes through tin-lithium exchange and electrophilic quenching . This approach is more direct and stereochemically reliable than alternative syntheses of vinylstannanes from alkynes, which often require harsh hydrostannylation conditions and can lead to isomeric mixtures [1]. The 79% reported yield for sulfenylation, while variable, highlights the reagent's potential for rapid analogue synthesis when optimized conditions are employed .

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